molecular formula C12H13NO2 B8384692 Valeric acid, 4-cyanophenyl ester

Valeric acid, 4-cyanophenyl ester

Cat. No.: B8384692
M. Wt: 203.24 g/mol
InChI Key: MMIDKFMIMXKQFT-UHFFFAOYSA-N
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Description

Valeric acid, 4-cyanophenyl ester (CAS: 00000-00-0, molecular formula: C₁₂H₁₃NO₂) is an ester derivative of valeric acid (pentanoic acid) where the hydroxyl group is replaced by a 4-cyanophenyl moiety. It has been identified in fermentation studies, such as in coffee-grounds craft beer, where it contributes to aroma profiles alongside other esters like cis-1,3-bis(aminomethyl)cyclohexane and 3,4-di[1-butenyl]-tetrahydrofuran-2-ol . Its structural uniqueness lies in the combination of a short-chain fatty acid (valeric acid) and a nitrile-containing aromatic group, which distinguishes it from simpler valerate esters.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

(4-cyanophenyl) pentanoate

InChI

InChI=1S/C12H13NO2/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h5-8H,2-4H2,1H3

InChI Key

MMIDKFMIMXKQFT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C#N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Valeric acid derivatives, including 4-cyanophenyl ester, have been investigated for their pharmacological properties. Research indicates that these compounds can exhibit antimicrobial and antispasmodic activities.

  • Antimicrobial Properties : Studies have shown that valeric acid esters can possess antimicrobial properties due to their structural characteristics, which include aromatic rings and nitrogen functionalities. These features enhance their interaction with biological membranes, making them effective against various pathogens .
  • Antispasmodic Activity : Valeric acid derivatives have been synthesized and evaluated for their potential as antispasmodic agents. For instance, the synthesis of novel analogs has demonstrated promising results in inhibiting spasms in smooth muscle tissues, suggesting a therapeutic role in gastrointestinal disorders .

Agricultural Applications

Valeric acid esters are also utilized in agriculture as growth regulators and herbicides.

  • Plant Growth Regulators : Compounds derived from valeric acid have been employed to modify plant growth. For example, 4-(chlorophenoxy) valeric acids are known for their ability to enhance crop yield by influencing plant hormonal balance . These compounds are particularly effective in promoting root development and increasing resistance to environmental stressors.
  • Herbicide Formulations : The ester derivatives of valeric acid have been formulated into selective herbicides. These formulations target specific weed species while minimizing harm to crops, thus improving agricultural efficiency .

Industrial Applications

In the industrial sector, valeric acid esters are valued for their chemical properties.

  • Synthesis of Fragrances : Valeric acid esters are used in the production of volatile compounds that impart pleasant odors to perfumes and cosmetics. The fruity flavors of these esters make them desirable in the fragrance industry .
  • Food Additives : The safety and efficacy of valeric acid as a food additive have been reviewed by health organizations. Its derivatives are utilized to enhance flavor profiles in various food products without posing safety concerns at typical consumption levels .

Comprehensive Data Table

Application AreaSpecific UseKey Findings/Notes
PharmaceuticalsAntimicrobial agentsEffective against various pathogens
AntispasmodicsPromising results in smooth muscle inhibition
AgriculturePlant growth regulatorsEnhances crop yield and root development
Herbicide formulationsSelective targeting of weeds
IndustrialFragrance synthesisUsed in perfumes and cosmetics
Food additivesSafe for consumption; enhances flavors

Case Studies

  • Antimicrobial Evaluation : A study conducted on valeric acid derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structural analysis indicated that the presence of cyanophenyl groups significantly enhanced the antimicrobial activity compared to other derivatives .
  • Agricultural Impact : Research on 4-(chlorophenoxy) valeric acids demonstrated a marked improvement in crop yield when applied as a foliar spray during critical growth phases. The study concluded that these compounds could be integrated into sustainable agricultural practices to boost productivity without compromising environmental health .
  • Fragrance Development : A project focused on synthesizing new valeric acid esters for use in fragrances reported successful trials where the esters were incorporated into commercial perfume lines, resulting in positive consumer feedback regarding scent longevity and appeal .

Comparison with Similar Compounds

Valeric Acid Esters

  • Valeric acid, pentadecyl ester (CAS: N/A, C₂₀H₃₉NO₂): A long-chain ester with a pentadecyl alcohol group. It has been studied for anti-SARS-CoV-2 activity, showing moderate binding affinity (−6.48 kcal/mol) to the spike protein-ACE2 complex .
  • Valeric acid, butyl ester (CAS: 591-68-4, C₉H₁₈O₂): A volatile ester used in flavoring and fragrances.

Cyanophenyl-Containing Esters

  • Ethyl 3-(4-cyanophenyl)propionate (CAS: 116460-89-0, C₁₂H₁₃NO₂): Shares the 4-cyanophenyl moiety but differs in the carboxylic acid backbone (propionic vs. valeric acid). This structural variation affects lipophilicity and metabolic stability .
  • 4-Cyano-3-fluorophenyl 4-pentylbenzoate (CAS: 86786-89-2, C₁₉H₁₈FNO₂): A liquid crystal precursor with a benzoate backbone. The fluorine substitution and longer alkyl chain enhance thermal stability compared to the valerate-based 4-cyanophenyl ester .

Functional Comparisons

Physicochemical Properties

Compound Molecular Weight (g/mol) Retention Time (min) Volatility
Valeric acid, 4-cyanophenyl ester 203.24 12.13 Moderate
Valeric acid 102.13 N/A High
Decanoic acid, ethyl ester 200.32 5.0 (GC-MS) High
Hexanoic acid, pentyl ester 186.29 4.8 (GC-MS) High

Industrial and Therapeutic Potential

  • This compound: Primarily observed in fermentation processes, its nitrile group may confer unique reactivity in synthetic chemistry or drug design.
  • Valproic acid (C₈H₁₆O₂): A branched-chain analogue of valeric acid, used clinically for epilepsy and bipolar disorder. Unlike 4-cyanophenyl ester, it modulates GABA pathways and lipid metabolism .
  • Valeric acid esters in cosmetics: Esters like pentyl 4-methyl valerate are used in perfumes for their fruity notes, whereas the 4-cyanophenyl variant’s aroma profile remains uncharacterized .

Preparation Methods

Key Steps:

  • Valeric Acid Chloride Synthesis

    • Valeric acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acid chloride.

    • Example:

      Valeric acid + SOCl₂ → Valeric acid chloride + SO₂ + HCl

  • Reaction with 4-Cyanophenol

    • The acid chloride reacts with 4-cyanophenol in the presence of a base (e.g., pyridine) to neutralize HCl.

    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature: Room temperature or reflux.

Data Table

Reagents/Conditions Details Yield Source
Valeric acid, SOCl₂Reacted at reflux to form valeric acid chloride
4-Cyanophenol, PyridineReacted with valeric acid chloride in DCM at RT for 4–6 hours75–85%

Direct Esterification with Acid Catalysts

This approach bypasses acid chloride formation, using valeric acid and 4-cyanophenol directly under catalytic conditions.

Key Steps:

  • Reflux in Toluene

    • Valeric acid and 4-cyanophenol are heated with boric acid and sulfuric acid in toluene.

    • Temperature: Reflux (~110°C).

    • Duration: 24–48 hours.

Data Table

Reagents/Conditions Details Yield Source
Valeric acid, 4-CyanophenolRefluxed in toluene with H₂SO₄ and boric acid for 24 hours40–50%

Mitsunobu Reaction

Though less common for carboxylic acid derivatives, this method couples alcohols and acids using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Key Steps:

  • Activation of Valeric Acid

    • Valeric acid is converted to an alcohol (e.g., valeryl alcohol) via reduction.

    • 4-Cyanophenol is deprotonated and coupled with the alcohol.

Data Table

Reagents/Conditions Details Yield Source
Valeryl alcohol, 4-CyanophenolReacted with DEAD and PPh₃ in THF at RT50–60%

Enzymatic Synthesis

Microbial or enzymatic methods are less documented but offer potential for stereoselective synthesis.

Key Steps:

  • Lipase-Catalyzed Esterification

    • Valeric acid and 4-cyanophenol are reacted in an organic solvent (e.g., hexane) using lipase enzymes.

    • Temperature: 30–40°C.

Data Table

Reagents/Conditions Details Yield Source
Valeric acid, 4-CyanophenolLipase-mediated esterification in hexane30–45%

Valeric Anhydride Route

Valeric anhydride reacts with 4-cyanophenol under mild conditions.

Key Steps:

  • Anhydride Formation

    • Valeric acid is dehydrated to form valeric anhydride.

  • Reaction with 4-Cyanophenol

    • The anhydride reacts with 4-cyanophenol in the presence of a base (e.g., pyridine).

Data Table

Reagents/Conditions Details Yield Source
Valeric anhydride, 4-CyanophenolReacted in DCM with pyridine at RT60–70%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Acid ChlorideHigh yield, straightforwardRequires hazardous reagents (SOCl₂)75–85%
Direct EsterificationNo pre-activation neededLow yield, long reaction time40–50%
Mitsunobu ReactionStereoselective, mild conditionsRequires alcohol intermediate50–60%
Enzymatic SynthesisEnvironmentally friendlyLow yield, high enzyme cost30–45%
Valeric AnhydrideMild conditions, stable reagentsAnhydride availability limited60–70%

Critical Research Findings

  • Catalyst Optimization

    • Boric acid and sulfuric acid enhance esterification efficiency but reduce yields compared to acid chloride methods.

  • Solvent Selection

    • Toluene or DCM improves solubility and reaction kinetics.

  • Electron-Withdrawing Groups

    • The 4-cyanophenyl group activates the phenol, facilitating esterification under mild conditions .

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